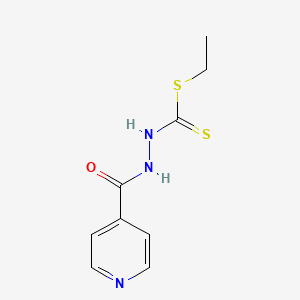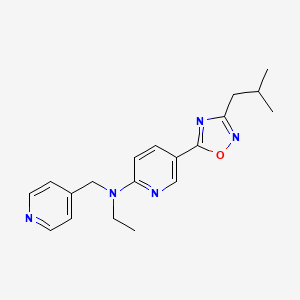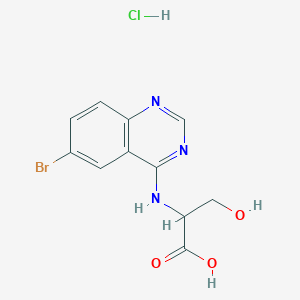
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as L-745,870 and is a selective antagonist of the dopamine D4 receptor.
作用機序
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide involves its selective binding to the dopamine D4 receptor. This binding prevents the activation of the receptor by dopamine, which in turn affects the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. The compound has been shown to reduce hyperactivity and improve cognitive function in animal models of ADHD. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
The advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide in lab experiments include its selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and ADHD. Another area of research is its potential use as a tool for studying the dopamine D4 receptor and its role in various physiological and pathological processes. Additionally, further studies are needed to explore the safety and toxicity of this compound in animal models and humans.
合成法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide involves several steps. The starting material is 3,4-dihydroisoquinoline, which is reacted with formaldehyde to form 3,4-dihydroisoquinoline-2-carboxaldehyde. This intermediate is then reacted with N-(2-methoxyethyl)-4-piperidinone to form the final product, this compound.
科学的研究の応用
The scientific research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide has focused on its potential applications in various fields. One of the main areas of research has been its use as a selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of mood, cognition, and behavior, and has been implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-13-11-21-20(23)18-8-6-16(7-9-18)14-22-12-10-17-4-2-3-5-19(17)15-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLDVUUHPNMKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5199131.png)
![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)

![2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5199143.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)


